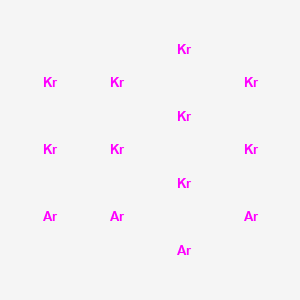
Argon;krypton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon and krypton are noble gases belonging to Group 18 of the periodic table. These elements are known for their chemical inertness due to their full valence electron shells. Despite their inert nature, compounds involving argon and krypton have been synthesized under specific conditions, revealing unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of argon and krypton compounds typically involves highly reactive species and extreme conditions. For instance, krypton difluoride (KrF₂) can be synthesized by reacting krypton with fluorine gas under ultraviolet light or electric discharge conditions . Similarly, argon compounds can be formed under specific conditions involving highly reactive intermediates .
Industrial Production Methods: Industrial production of argon and krypton involves the fractional distillation of liquefied air. This process separates the noble gases based on their boiling points. Argon is more abundant and is separated at a higher yield compared to krypton .
Analyse Chemischer Reaktionen
Types of Reactions: Argon and krypton compounds primarily undergo oxidation and substitution reactions. Krypton difluoride (KrF₂) is a strong oxidizing agent and can react with various elements and compounds to form higher oxidation state products .
Common Reagents and Conditions: Common reagents for reactions involving krypton compounds include fluorine gas and other highly electronegative elements. Reactions are typically conducted under low temperatures and controlled environments to stabilize the reactive intermediates .
Major Products Formed: The major products formed from reactions involving krypton include krypton difluoride (KrF₂) and other krypton-fluorine compounds. Argon compounds are less common but can form under specific conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, krypton compounds are used as strong oxidizing agents in various synthetic reactions. They are also studied for their unique bonding properties and reactivity .
Biology and Medicine: Argon has been investigated for its neuroprotective and organoprotective properties. Studies have shown that argon can provide protection against ischemic injuries and other pathological conditions .
Industry: Both argon and krypton are used in lighting applications. Argon is commonly used in incandescent and fluorescent lamps, while krypton is used in high-speed photography flashes and other specialized lighting .
Wirkmechanismus
The mechanism of action for argon and krypton compounds involves their ability to form stable bonds with highly electronegative elements. For instance, krypton difluoride (KrF₂) forms through the interaction of krypton with fluorine under specific conditions, resulting in a stable compound with strong oxidizing properties . Argon’s protective effects in biological systems are thought to involve modulation of oxygen kinetics and cellular protection mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to argon and krypton include other noble gas compounds such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆). These compounds share similar properties due to their noble gas origins .
Uniqueness: Krypton compounds, such as krypton difluoride (KrF₂), are unique due to their strong oxidizing abilities and the specific conditions required for their synthesis. Argon compounds are less common but have unique applications in biological protection .
Conclusion
Argon and krypton compounds, though rare, exhibit unique properties and applications in various fields. Their synthesis requires specific conditions, and their reactivity is primarily with highly electronegative elements. These compounds continue to be of interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
184914-36-1 |
|---|---|
Molekularformel |
Ar4Kr9 |
Molekulargewicht |
914 g/mol |
IUPAC-Name |
argon;krypton |
InChI |
InChI=1S/4Ar.9Kr |
InChI-Schlüssel |
LITHAJAXNYVYIU-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


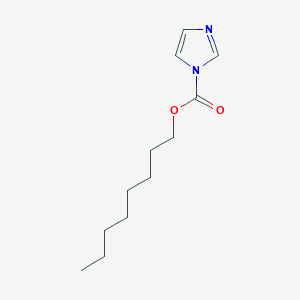
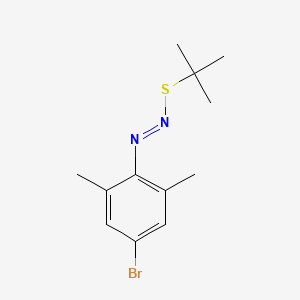
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
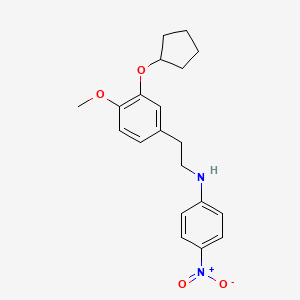
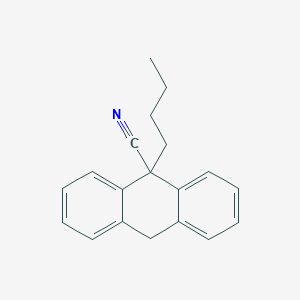
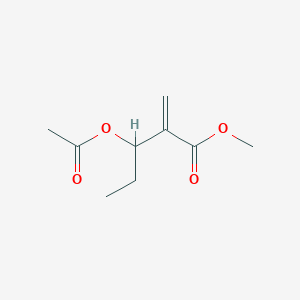
amino]-](/img/structure/B14261426.png)

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
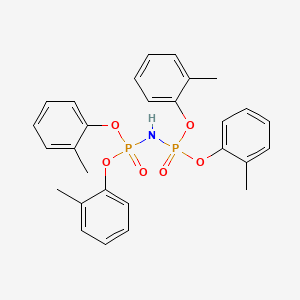
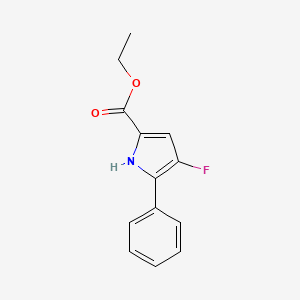
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


